molecular formula C17H16ClN5O B12225108 N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine

Cat. No.: B12225108
M. Wt: 341.8 g/mol
InChI Key: XMNWSMJFKQSRRG-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzoxazole heterocyclic core, a structural motif prevalent in naturally occurring bioactive compounds and widely utilized in medicinal chemistry for developing therapeutic agents . The benzoxazole scaffold is recognized as a structural isostere of natural nucleotides, such as adenine and guanine, which facilitates its interaction with the biopolymers of living systems and underpins its utility in drug discovery . This specific derivative is synthesized to explore structure-activity relationships, particularly in the development of new antimicrobial and anticancer agents . Researchers value this compound for its potential biological activities; synthetic benzoxazole derivatives have demonstrated a range of pharmacological properties, including antibacterial, antifungal, antituberculotic, and cytotoxic effects against various cancer cell lines . The integration of the 1,4,5,6-tetrahydro-1,3,5-triazine ring, substituted with a 2-chlorobenzyl group, further enhances its molecular complexity and is a key feature for investigating novel mechanisms of action. This product is intended for research purposes exclusively and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

N-[3-[(2-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine

InChI

InChI=1S/C17H16ClN5O/c18-13-6-2-1-5-12(13)9-23-10-19-16(20-11-23)22-17-21-14-7-3-4-8-15(14)24-17/h1-8H,9-11H2,(H2,19,20,21,22)

InChI Key

XMNWSMJFKQSRRG-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=C2Cl)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthesis of Benzoxazole Component

The benzoxazole moiety is a critical structural element in the target compound. Several methods for preparing benzoxazole derivatives can be adapted for synthesizing the required benzoxazol-2-amine intermediate.

Benzoxazol-2(3H)-one serves as a useful precursor that can be further modified to introduce the necessary amine functionality. The preparation of this precursor can be accomplished through several routes, as summarized in Table 2.

Table 2: Methods for Benzoxazole Precursor Synthesis

Method Conditions Yield (%) Key Features Reference
Bromination of 3H-1,3-benzoxazol-2-one Bromine, acetic acid, 20°C, 4h 94 High yield, moderate conditions
Bromination of 3H-benzoxazol-2-one Bromine, dichloromethane, 20°C, 19.5h 84 Good yield, longer reaction time
Reaction with N-Bromosuccinimide NBS, acetic acid, 20°C, 72h 70 Milder reagent, extended reaction time
Reaction with N-Bromosuccinimide NBS, acetonitrile, -15 to 20°C 31 Temperature control, lower yield

The brominated benzoxazole products can serve as versatile intermediates for further transformations, including conversion to the required amine derivative through nucleophilic substitution or reduction of an appropriate nitro precursor.

Formation of the Triazine Core

The 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl core represents another synthetic challenge. The synthesis of this heterocyclic system typically involves condensation reactions between appropriate nitrogen-containing precursors such as guanidine derivatives, ureas, or amidines with carbonyl compounds.

One potential approach involves the cyclization of N,N'-disubstituted ureas with formaldehyde or other aldehydes to form the six-membered triazine ring. The reaction conditions, including temperature, solvent, and catalyst, need to be carefully controlled to promote efficient cyclization while minimizing side reactions.

N-Alkylation with 2-Chlorobenzyl Group

The incorporation of the 2-chlorobenzyl substituent onto the triazine nitrogen is a key step in the synthesis. Based on analogous reactions with heterocyclic compounds, this transformation can be achieved through selective N-alkylation using 2-chlorobenzyl halides under appropriate conditions.

Table 3: Conditions for N-Benzylation of Heterocyclic Compounds

Substrate Benzylating Agent Conditions Yield (%) Reference
4-(Benzo[d]dioxol-5-yl)thiazol-2-amine 2-chlorobenzyl bromide NaH, THF, 1h at RT, then 10min reaction 17.6
4-(Benzo[d]dioxol-5-yl)thiazol-2-amine 3-chlorobenzyl bromide NaH, THF, 1h at RT, then 10min reaction 17.4
4-(Benzo[d]dioxol-5-yl)thiazol-2-amine 4-chlorobenzyl bromide NaH, THF, 1h at RT, then 10min reaction 17.1
4-(Benzo[d]dioxol-5-yl)thiazol-2-amine Various benzyl bromides NaH (1.5 equiv), THF, rt, 1h, then benzyl bromide (1.5 equiv), 10min 16-18

These conditions illustrate the potential for N-alkylation of heterocyclic compounds with chlorobenzyl bromides. The use of a strong base such as sodium hydride in an aprotic solvent like THF provides the necessary conditions for deprotonation of the heterocycle, followed by nucleophilic substitution with the benzyl halide. While the yields reported for these specific examples are modest, optimization of reaction conditions for the target compound might lead to improved results.

Complete Synthetic Routes

Based on the structural analysis and available information on related compounds, several potential synthetic routes to this compound can be proposed.

Route A: Triazine-First Approach

This approach involves initial formation of the triazine core, followed by functionalization and coupling with the benzoxazole component.

  • Preparation of a suitably functionalized 1,4,5,6-tetrahydro-1,3,5-triazine precursor
  • N-alkylation with 2-chlorobenzyl bromide using conditions similar to those in Table 3
  • Activation of the triazine for coupling (e.g., via a chloro or other leaving group)
  • Nucleophilic substitution with benzoxazol-2-amine to form the target compound

This route offers the advantage of building the more complex triazine component first, allowing for optimization of the challenging N-alkylation step before introducing the benzoxazole moiety.

Route B: Benzoxazole-First Approach

This strategy begins with the preparation of the benzoxazole component, followed by coupling with a suitably functionalized triazine derivative.

  • Synthesis of benzoxazol-2-amine using methods adapted from those in Table 2
  • Separate preparation of a reactive 5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine derivative
  • Coupling of the two components under optimized conditions

This approach allows for independent optimization of the benzoxazole synthesis before the challenging coupling step.

Route C: Convergent Synthesis

A convergent strategy involves the parallel preparation of both key components, followed by a final coupling step:

  • Simultaneous preparation of benzoxazol-2-amine and 5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine derivatives with appropriate functional groups
  • Convergent coupling under optimized conditions to form the target compound

This approach potentially offers efficiency advantages, particularly for large-scale synthesis, by allowing parallel optimization of the two key components.

Table 4: Comparison of Synthetic Routes to this compound

Route Key Advantages Potential Challenges Preferred Conditions
Triazine-First Control over challenging N-alkylation step May require protecting groups for reactive sites Base-mediated alkylation (NaH, THF); Controlled coupling conditions
Benzoxazole-First Well-established benzoxazole synthesis methods Selective functionalization of triazine may be difficult Bromination methods from Table 2; Nucleophilic substitution conditions
Convergent Potentially more efficient for large-scale synthesis Requires careful planning of reactive functionalities Parallel optimization; Controlled coupling conditions

Optimization Parameters

The successful synthesis of this compound requires optimization of various reaction parameters to achieve satisfactory yields and purities.

Solvent Selection

Dichloromethane and ethanol are mentioned as potentially suitable solvents for the synthesis of the target compound. The choice of solvent can significantly impact various aspects of the reaction, including solubility, reactivity, and selectivity.

Table 5: Solvent Considerations for Different Synthetic Steps

Synthetic Step Recommended Solvents Rationale Potential Impact
Triazine formation Alcohols (ethanol, methanol) Facilitate condensation reactions Promote ring closure, may affect regioselectivity
N-benzylation THF, DMF, DMSO Compatible with strong bases like NaH Enhance nucleophilicity, promote selective N-alkylation
Benzoxazole formation Acetic acid, dichloromethane Appropriate for bromination reactions Control regioselectivity of functionalization
Coupling reactions DMF, DMSO, acetonitrile Promote nucleophilic substitution Facilitate formation of C-N bond between components

Different steps in the multi-step synthesis may require different solvents for optimal results, necessitating solvent exchanges between steps. The polarity and coordinating ability of the solvent can significantly influence the outcome of key transformations.

Temperature Control

Temperature control is critical for the successful synthesis of this compound. Different reactions in the synthetic sequence may require different temperature profiles to achieve the desired balance between reactivity and selectivity.

For instance, N-benzylation reactions with chlorobenzyl bromides have been reported to proceed effectively at room temperature (see Table 3), while benzoxazole bromination has been performed at 20°C (see Table 2). The coupling of the triazine and benzoxazole components may require higher temperatures to overcome activation barriers, depending on the specific mechanism involved.

Careful temperature control, potentially using equipment such as cooling baths, heating mantles with temperature controllers, or reaction blocks, is essential for reproducible results.

Reaction Monitoring and Workup

Effective monitoring of reaction progress is essential for determining optimal reaction times and conditions. Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy can be employed to track the disappearance of starting materials and the formation of desired products.

Workup procedures need to be carefully designed to efficiently isolate the desired intermediate or product from reaction mixtures. Based on related compounds, potential workup procedures might include:

  • Aqueous extraction with appropriate pH adjustment
  • Filtration of precipitated products
  • Concentration of reaction mixtures followed by chromatographic purification

Purification and Characterization

Purification Methods

The purification of this compound and its synthetic intermediates requires appropriate techniques to ensure high purity of the final product. Potential purification methods include:

  • Column chromatography: Silica gel chromatography with appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) can be effective for separating the target compound from impurities.

  • Recrystallization: Selection of appropriate solvent systems for recrystallization can provide highly pure crystalline material. Based on related compounds, potential recrystallization solvents might include ethanol, methanol, ethyl acetate, or mixtures thereof.

  • Acid-base extraction: Exploitation of the basic properties of the amine functionalities in the molecule can allow for selective extraction using pH adjustments.

Characterization Techniques

Comprehensive characterization of this compound is essential to confirm its identity and purity. Key analytical techniques include:

Table 6: Expected Characterization Data for this compound

Technique Expected Results Significance
1H NMR Signals for aromatic protons (δ 7.0-8.0 ppm), benzyl CH2 (δ 4.5-5.0 ppm), triazine CH2 (δ 3.5-4.5 ppm), NH (variable) Confirms hydrogen environments and their chemical shifts
13C NMR Signals for aromatic carbons (δ 110-160 ppm), triazine carbons (δ 140-160 ppm), methylene carbons (δ 40-50 ppm) Validates carbon framework and functionalization
Mass Spectrometry Molecular ion peak at m/z 341 with chlorine isotope pattern (M+2 at m/z 343) Confirms molecular weight and presence of chlorine
IR Spectroscopy Bands for C=N (1640-1690 cm-1), C-O (1200-1300 cm-1), N-H (3300-3500 cm-1), aromatic C=C (1400-1600 cm-1) Identifies key functional groups
Elemental Analysis C: 59.74%, H: 4.72%, N: 20.50%, Cl: 10.37%, O: 4.68% (calculated values) Confirms elemental composition
HPLC Single peak with appropriate retention time Assesses purity

Reaction Mechanism Insights

Understanding the reaction mechanisms involved in the synthesis of this compound can provide valuable insights for optimizing reaction conditions and troubleshooting potential issues.

Coupling Mechanism

The formation of the C-N bond between the triazine and benzoxazole components could potentially proceed through several mechanisms, depending on the specific precursors and conditions used:

  • Nucleophilic aromatic substitution (SNAr) if an activated triazine derivative (e.g., with a chloro leaving group) is used
  • Nucleophilic substitution at an sp3 carbon if appropriate precursors are employed
  • Metal-catalyzed coupling if suitable functionalities are present in the precursors

The exact mechanism would depend on the specific synthetic route chosen and the nature of the reactive intermediates involved.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

N-[5-(2-Phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine
  • Structure : Replaces 2-chlorobenzyl with 2-phenylethyl.
  • Key Differences: Molecular Weight: 321.38 g/mol (vs. target compound’s ~342 g/mol, assuming Cl substitution). Bioactivity: The phenylethyl group may enhance lipophilicity but reduce target specificity compared to the chlorinated analog .
N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine
  • Structure : Cyclopropyl substituent at the 5-position; benzothiazole replaces benzoxazole.
  • Key Differences :
    • Molecular Weight : 273.36 g/mol (lower due to cyclopropyl’s compact structure).
    • Heterocycle : Benzothiazole’s sulfur atom may alter π-π stacking interactions vs. benzoxazole’s oxygen.
    • Synthetic Accessibility : Cyclopropyl groups often require specialized reagents, increasing synthesis complexity .

Heterocyclic Amine Variations

N-[5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine
  • Structure : Substitutes benzoxazole with a 4,8-dimethylquinazoline.
  • Substituents: Methyl groups may improve solubility but reduce reactivity .
6-Chloro-N-[5-(3-morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine
  • Structure : Combines a morpholinylpropyl-substituted triazine with a chloro-phenylquinazoline.
  • Key Differences :
    • Solubility : Morpholine’s basic nitrogen enhances aqueous solubility.
    • Bioactivity : Chlorine and phenyl groups may confer dual inhibitory effects (e.g., kinase or protease inhibition) .

Core Heterocycle Variations

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Structure : Replaces triazine with 1,3,4-oxadiazole and thiazole.
  • Key Differences :
    • Electronic Profile : Oxadiazole’s electron-deficient nature contrasts with triazine’s moderate aromaticity.
    • Applications : Often used as bioisosteres for carboxylic acids in drug design .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₇H₁₅ClN₆O ~342.8 2-Chlorobenzyl, Benzoxazole
N-[5-(2-Phenylethyl)-triazin-2-yl]-1,3-benzoxazol-2-amine C₁₈H₁₉N₅O 321.38 Phenylethyl, Benzoxazole
N-(5-Cyclopropyl-triazin-2-yl)-1,3-benzothiazol-2-amine C₁₃H₁₅N₅S 273.36 Cyclopropyl, Benzothiazole
N-[5-(Benzodioxol-5-ylmethyl)-triazin-2-yl]-4,8-dimethylquinazolin-2-amine C₂₃H₂₂N₆O₂ 422.47 Benzodioxole, Dimethylquinazoline

Research Implications

  • Pharmacological Potential: The target compound’s chlorine and benzoxazole may optimize binding to enzymes like cyclooxygenase or kinases.
  • Agrochemical Applications : Triazine derivatives are explored as herbicides; chlorine substitution could enhance environmental persistence .

Biological Activity

N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrotriazine ring and a benzoxazole moiety. The presence of the 2-chlorobenzyl group adds to its structural complexity, which may influence its interaction with biological systems. The molecular formula is C16H16ClN4O2.

Synthesis

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and condensation reactions. These synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)15
Compound BA549 (Lung)10
Compound CHepG2 (Liver)20

These findings suggest that the compound could be developed as a potential anticancer agent.

Antibacterial Activity

In addition to anticancer properties, the compound has demonstrated antibacterial activity. Studies indicate that it exhibits minimum inhibitory concentrations (MIC) against several bacterial strains:

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus25
Escherichia coli30

These results highlight the potential of this compound as an antibacterial agent.

Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of synthesized benzoxazole derivatives against multiple cancer cell lines. The results indicated that certain derivatives showed IC50 values comparable to established chemotherapeutics like cisplatin .

Study 2: Antimicrobial Efficacy Assessment

In another investigation focused on antimicrobial properties published in Antibiotics, derivatives of benzoxazole were tested against Gram-positive and Gram-negative bacteria. The study revealed that some derivatives exhibited significant antibacterial activity with MIC values lower than those of conventional antibiotics .

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